An In-depth Technical Guide to the Chemical Properties of 4-Methylhexanoic Acid
An In-depth Technical Guide to the Chemical Properties of 4-Methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylhexanoic acid, a branched-chain fatty acid, is a molecule of interest in various fields of chemical and biological research. Its structural characteristics, including a chiral center at the fourth carbon, influence its physical, chemical, and biological properties. This guide provides a comprehensive overview of the core chemical properties of 4-methylhexanoic acid, intended to serve as a technical resource for researchers, scientists, and professionals in drug development. All quantitative data is summarized in structured tables for ease of reference, and where available, detailed experimental methodologies are provided.
Physicochemical Properties
The physical and chemical properties of 4-methylhexanoic acid are fundamental to its handling, reactivity, and biological interactions. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | [1][2] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [3] |
| Melting Point | -80 °C | N/A |
| Boiling Point | 109-112 °C at 10 mmHg | [2] |
| Density | 0.921 g/mL | [2] |
| pKa (Predicted) | 4.78 | N/A |
| Solubility | Practically insoluble in water. Soluble in alcohol. | [1] |
| Flash Point | 43.33 °C (110.0 °F) - closed cup | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of 4-methylhexanoic acid. The following sections detail the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 4-methylhexanoic acid is expected to show a characteristic broad singlet for the carboxylic acid proton between δ 11.0-12.0 ppm.[4] The methyl group at the C4 position typically resonates in the range of δ 0.85-1.20 ppm.[4] The protons on the carbon alpha to the carbonyl group are expected to appear around δ 2.0-2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will feature the carboxylic acid carbon signal at approximately δ 180 ppm.[4] The methyl-substituted carbon at the C4 position is expected to resonate in the range of δ 32-35 ppm.[4]
| ¹H NMR - Predicted Chemical Shifts | |
| Proton | Chemical Shift (ppm) |
| -COOH | 11.0 - 12.0 (broad singlet) |
| -CH(CH₃)- | Multiplet |
| -CH₂- (alpha to COOH) | ~2.2 |
| -CH₂- | Multiplet |
| -CH₃ (at C4) | 0.85 - 1.20 |
| -CH₃ (terminal) | Triplet |
| ¹³C NMR - Predicted Chemical Shifts | |
| Carbon | Chemical Shift (ppm) |
| -COOH | ~180 |
| -CH(CH₃)- | 32 - 35 |
| -CH₂- (alpha to COOH) | ~34 |
| -CH₂- | ~29 |
| -CH₂- | ~19 |
| -CH₃ (at C4) | ~19 |
| -CH₃ (terminal) | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum of 4-methylhexanoic acid is characterized by the functional groups present. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of a carboxylic acid dimer. The C=O stretching vibration will appear as a strong, sharp peak between 1760-1690 cm⁻¹.[5][6]
| Infrared (IR) Spectroscopy - Characteristic Absorptions | |
| Functional Group | Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500 - 3300 |
| C-H (Alkyl) | 2850 - 3000 |
| C=O (Carboxylic Acid) | 1690 - 1760 |
| C-O | 1210 - 1320 |
| O-H Bend | 910 - 950 |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of 4-methylhexanoic acid is expected to show a molecular ion peak (M⁺) at an m/z of 130.[4] The fragmentation pattern will likely include characteristic losses of a methyl group (m/z 115), a carboxylic acid group (m/z 85), and other alkyl chain fragments.[4] A base peak is often observed at m/z 74, corresponding to a McLafferty rearrangement.[4]
| Mass Spectrometry - Expected Fragmentation | |
| m/z | Proposed Fragment |
| 130 | [M]⁺ (Molecular Ion) |
| 115 | [M - CH₃]⁺ |
| 85 | [M - COOH]⁺ |
| 74 | McLafferty Rearrangement Product |
Safety and Handling
4-Methylhexanoic acid is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2][7]
| Safety Information | |
| GHS Hazard Statements | H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage.[2][7] |
| GHS Precautionary Statements | P210, P233, P240, P280, P303+P361+P353, P305+P351+P338[2] |
| Personal Protective Equipment (PPE) | Faceshields, Gloves, Goggles, appropriate respirator.[2] |
| Storage | Store in a well-ventilated place. Keep cool. Keep container tightly closed. Store locked up. |
Experimental Protocols
Detailed experimental protocols for the characterization of 4-methylhexanoic acid are analogous to general procedures for fatty acids.
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of 4-methylhexanoic acid.
Mass Spectrometry Fragmentation Pathways
The fragmentation of 4-methylhexanoic acid in an electron ionization mass spectrometer follows predictable pathways for branched-chain carboxylic acids.
Caption: Primary fragmentation pathways of 4-methylhexanoic acid in EI-MS.
References
- 1. hmdb.ca [hmdb.ca]
- 2. 4-Methylhexanoic acid 97 1561-11-1 [sigmaaldrich.com]
- 3. 4-Methylhexanoic acid | CAS#:1561-11-1 | Chemsrc [chemsrc.com]
- 4. Buy 4-Methylhexanoic acid | 1561-11-1 [smolecule.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 7. (+-)-4-Methylhexanoic acid | C7H14O2 | CID 15271 - PubChem [pubchem.ncbi.nlm.nih.gov]
